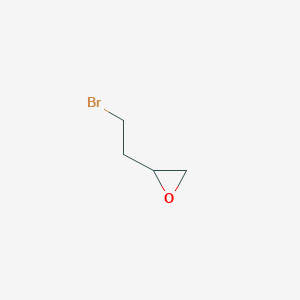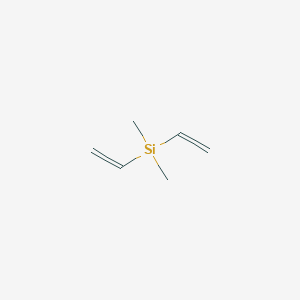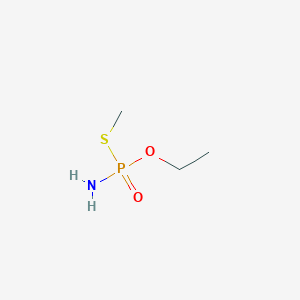![molecular formula C10H14N2O2 B080907 [2-(4-methoxyphenyl)ethyl]urea CAS No. 13576-85-7](/img/structure/B80907.png)
[2-(4-methoxyphenyl)ethyl]urea
Descripción general
Descripción
[2-(4-methoxyphenyl)ethyl]urea, also known as 4-methoxyphenethylurea, is a compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of the 4-methoxyphenethyl group into the urea structure enhances its potential for various biological interactions and applications.
Mecanismo De Acción
Target of Action
Urea, (4-methoxyphenethyl)-, also known as [2-(4-methoxyphenyl)ethyl]urea, is a derivative of urea and phenethylamine . They can engage key protein interactions due to their tunable physicochemical and structural properties .
Mode of Action
The mode of action of urea derivatives can vary depending on their structure and target. Urea is a major component of many daily skincare products and is widely used for its keratolytic emollient properties . It’s used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . The mode of action of urea goes far beyond its assumed passive role . It has been described that urea exerts specific gene regulatory activities affecting mRNA expression of certain genes that play a role in the differentiation of keratinocytes .
Biochemical Pathways
Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways . For example, the incorporation of phenethylamine, an active neurotransmitter in the human central nervous system, in urea-based derivatives, can lead to potential cardiac myosin activators for the treatment of systolic heart failure . Urea is the major end product of nitrogen metabolism in mammals, appearing in the urine. The most important biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle .
Pharmacokinetics
Studies on urea excretion by the normal kidney have contributed significantly to our understanding of nitrogen metabolism and renal function . In mammals, urea appears to have a function only in the kidney, where its accumulation in the renal medulla helps to improve the performance of the countercurrent multiplier, the renal mechanism for conserving water .
Result of Action
Many aromatic urea derivatives have been shown to have good anticancer activity . For example, unsymmetrical urea compounds containing a phenethylamine ring have been reported to have cytotoxicity against various cell lines .
Action Environment
It’s known that the reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature, thus allowing access to sensitive functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and air exposure.
Análisis Bioquímico
Biochemical Properties
Urea, (4-methoxyphenethyl)-, interacts with key protein interactions owing to their tunable physicochemical and structural properties . It is involved in reactions that proceed to completion in the absence of base and under air at room temperature .
Cellular Effects
Urea, (4-methoxyphenethyl)-, has been reported to have remarkable activity against tested cell lines, especially against the HeLa cell line . It influences cell function by engaging in key protein interactions .
Molecular Mechanism
The molecular mechanism of Urea, (4-methoxyphenethyl)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the reactions involving this compound proceed to completion in the absence of base and under air at room temperature .
Dosage Effects in Animal Models
The effects of Urea, (4-methoxyphenethyl)-, vary with different dosages in animal models .
Metabolic Pathways
Urea, (4-methoxyphenethyl)-, is involved in various metabolic pathways .
Transport and Distribution
It is known that it interacts with key protein interactions .
Subcellular Localization
It is known that it interacts with key protein interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenethylurea typically involves the reaction of 4-methoxyphenethylamine with urea. One common method involves the formation of an imidazolide intermediate, which then reacts with 4-methoxyphenethylamine in aqueous conditions. This reaction proceeds to completion in the absence of a base and under air at room temperature, allowing access to sensitive functional groups .
Industrial Production Methods: Industrial production of 4-methoxyphenethylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxyphenethylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like boron tribromide for demethylation.
Major Products:
Oxidation: Formation of 4-hydroxyphenethylurea.
Reduction: Formation of 4-methoxyphenethylamine derivatives.
Substitution: Formation of various substituted phenethylurea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparación Con Compuestos Similares
Phenethylurea: Lacks the methoxy group, resulting in different biological activities.
4-Hydroxyphenethylurea: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and interactions.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: A selective GSK-3β inhibitor with different therapeutic applications
Uniqueness: 4-methoxyphenethylurea is unique due to the presence of the methoxy group, which enhances its potential for specific biological interactions and applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and activities.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13576-85-7 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


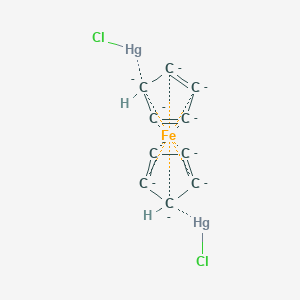
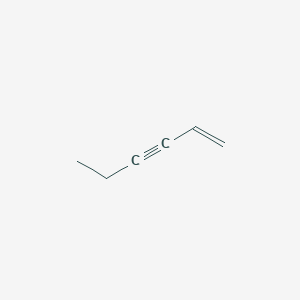

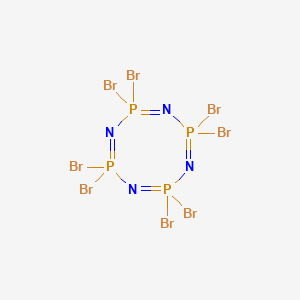
![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)
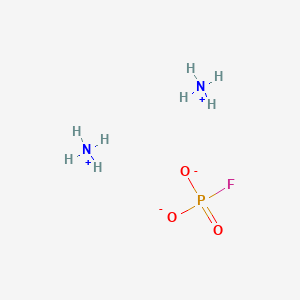
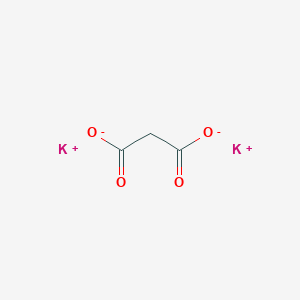
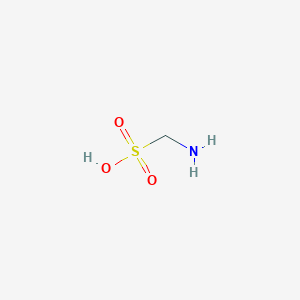
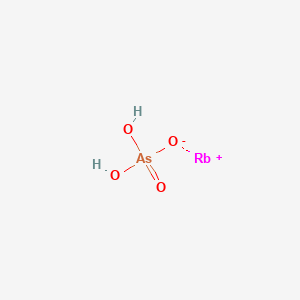
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
